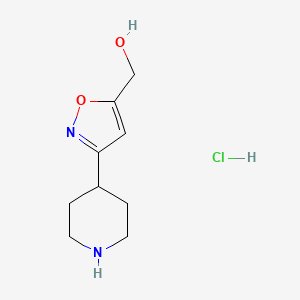

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride

Description

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride is a nitrogen-containing heterocyclic compound featuring an isoxazole core substituted with a piperidin-4-yl group at position 3 and a hydroxymethyl group at position 5, stabilized as a hydrochloride salt. This structural configuration enhances its solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting due to the piperidine moiety . Synthesis typically involves cyclization of oxime intermediates followed by functionalization, as seen in analogous isoxazole derivatives .

Properties

IUPAC Name |

(3-piperidin-4-yl-1,2-oxazol-5-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7;/h5,7,10,12H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJGBRTYQGUVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=C2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride typically involves the reaction of piperidine derivatives with isoxazole intermediates. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of phenylsilane as a key reagent to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of advanced catalytic systems and controlled reaction environments to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemical research, (3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and development of novel compounds .

Biology

Biologically, this compound is studied for its potential interactions with biomolecules. It may serve as a model compound to investigate the effects of isoxazole and piperidine derivatives on biological systems. Preliminary studies suggest several biological activities:

- Antidepressant Activity : The structural features may influence neurotransmitter systems, indicating potential efficacy in treating mood disorders.

- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, suggesting potential use as antimicrobial agents.

- Cytotoxic Effects : Initial investigations indicate that this compound may induce cytotoxicity in certain cancer cell lines .

Medicinal Applications

In medicinal chemistry, this compound is being explored for its pharmacological properties:

- Potential Anticancer Agent : Its cytotoxic effects warrant further investigation into its use against various cancers.

- Anti-inflammatory Properties : Research is ongoing to evaluate its efficacy in treating inflammatory diseases .

Industrial Applications

The compound has applications in the industrial sector, particularly in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials .

Mechanism of Action

The mechanism of action of (3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of Substitutions

- Piperidinyl vs. Fluorophenyl (3-position): The piperidinyl group enhances basicity and hydrogen-bonding capacity, favoring interactions with biological targets like neurotransmitter receptors.

- Methanol vs. Methyl/Chloromethyl (5-position): The hydroxymethyl group confers polarity and hydrogen-bonding capability, improving aqueous solubility. Methyl or chloromethyl substitutions reduce polarity, favoring lipid bilayer penetration but requiring metabolic activation for efficacy .

- Isoxazole vs. Benzisoxazole Core : Benzisoxazole derivatives exhibit extended aromatic systems, enhancing binding affinity to serotonin or dopamine receptors but increasing molecular weight and metabolic complexity .

Biological Activity

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride is a compound characterized by its unique structural features, combining a piperidine ring with an isoxazole moiety. This combination has led to predictions of various biological activities, making it a subject of interest in pharmaceutical research.

Structural Characteristics

The compound's structure includes:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

- Isoxazole Ring : A five-membered ring containing both nitrogen and oxygen.

This specific arrangement enhances solubility and stability in biological systems, which is crucial for its potential therapeutic applications.

Predicted Biological Activities

Research and computational predictions suggest several potential biological activities for this compound:

- Antidepressant Activity : The compound may interact with neurotransmitter systems, indicating potential efficacy in treating mood disorders.

- Antimicrobial Properties : Similar compounds have demonstrated activity against various pathogens, suggesting that this compound could serve as an antimicrobial agent.

- Cytotoxic Effects : Preliminary studies indicate that it may induce cytotoxicity in certain cancer cell lines, warranting further investigation into its anticancer properties.

The mechanism of action involves interactions with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

A study on related piperidine derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on cancer cell lines using this compound. Results showed that the compound could inhibit cell growth significantly, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylisoxazole | Isoxazole ring | Exhibits neuroprotective properties |

| 4-Piperidone | Piperidine ring | Known for its role in synthesizing pharmaceuticals |

| 5-(4-Piperidinyl)isoxazole | Similar isoxazole-piperidine structure | Potential antipsychotic effects |

The combination of the piperidine and isoxazole structures in this compound confers distinct chemical and biological properties that differentiate it from these similar compounds.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the isoxazole ring (δ 6.5–8.5 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.5 ppm for CH₂ groups) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA in water (70:30) resolve impurities <0.1% .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 292.2 for [M+H]⁺) validates molecular weight .

How do structural modifications to the isoxazole or piperidine moieties impact biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies on analogs like RTI-336 (a tropane derivative with a 4-chlorophenyl-isoxazole group) demonstrate that:

- Isoxazole substituents: Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance receptor binding affinity by stabilizing π-π interactions .

- Piperidine N-substitution: Methyl or benzyl groups alter lipophilicity, affecting blood-brain barrier penetration .

- Methanol group: Hydroxyl positioning influences hydrogen bonding with target proteins, as seen in analogs like [3-(4-fluorophenyl)isoxazol-5-yl]methanol .

What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Advanced Research Question

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC for peaks corresponding to hydrolysis (methanol oxidation) or piperidine ring opening .

- pH Stability: Test solubility in buffers (pH 1–10) at 25°C. The hydrochloride salt is stable in acidic conditions (pH 3–5) but prone to precipitation at neutral pH .

- Long-Term Storage: Store at -20°C in amber vials under nitrogen to prevent oxidation; reconstitute in anhydrous DMSO for biological assays .

How can researchers address contradictions in biological activity data across different studies?

Advanced Research Question

Discrepancies may arise from:

- Assay Variability: Standardize cell-based assays (e.g., use identical cell lines like HEK293 for receptor binding) and validate with positive controls (e.g., cocaine for dopamine transporter inhibition) .

- Impurity Interference: Trace impurities (e.g., 6-fluoro-1,2-benzisoxazole derivatives) can skew results. Employ orthogonal purification (HPLC + recrystallization) and quantify impurities via spike-in recovery experiments .

- Pharmacokinetic Factors: Differences in metabolic stability (e.g., hepatic microsome assays) or protein binding (e.g., plasma protein affinity measurements) should be accounted for .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid: For skin contact, rinse immediately with water for 15 minutes; if inhaled, move to fresh air and monitor for respiratory distress .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

What computational tools can predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking: Software like AutoDock Vina can model binding to dopamine transporters (PDB ID: 4M48). Key residues (e.g., Asp79) form hydrogen bonds with the methanol group .

- QSAR Modeling: Use descriptors like logP (2.1) and polar surface area (50 Ų) to predict blood-brain barrier permeability .

- MD Simulations: GROMACS can simulate stability of ligand-receptor complexes over 100 ns trajectories to identify conformational changes .

How can researchers validate the compound’s role in modulating specific enzymatic pathways?

Advanced Research Question

- Enzyme Inhibition Assays: Test against purified enzymes (e.g., monoamine oxidases) using fluorogenic substrates (e.g., kynuramine) and measure IC₅₀ values via dose-response curves .

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive) .

- Gene Knockdown: Use siRNA targeting candidate receptors (e.g., SERT) in cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.